2-Bromo-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C(_7)H(_5)BrF(_3)NO(_2)S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF(_3)I) or trifluoromethyl sulfonic acid (CF(_3)SO(_3)H).
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents like sulfonyl chlorides (RSO(_2)Cl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Electrophilic Substitution: Reagents such as nitric acid (HNO(_3)) for nitration or sulfuric acid (H(_2)SO(_4)) for sulfonation.
Reduction: Reducing agents like LiAlH(_4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiols, or ethers.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYFUGSQLUIFQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380902 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-61-7 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.